![molecular formula C16H14FN5OS B5865508 N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide
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Overview
Description
N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide, commonly known as FMT, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. FMT is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
FMT exerts its biological effects by binding to specific receptors or enzymes in the body. The mechanism of action of FMT varies depending on the target receptor or enzyme. For example, FMT has been found to act as an agonist at the cannabinoid receptor, leading to the activation of downstream signaling pathways. At the angiotensin II receptor, FMT has been found to act as an antagonist, blocking the binding of angiotensin II and preventing its downstream effects. At the PPARγ receptor, FMT has been found to act as an agonist, leading to the activation of genes involved in lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
FMT has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FMT can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that FMT can improve insulin sensitivity and glucose metabolism in animal models of obesity and diabetes. FMT has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
FMT has several advantages for lab experiments. It is readily available and can be synthesized using a relatively simple and efficient method. FMT has also been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, FMT has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to work with in certain experiments. Additionally, FMT has been found to exhibit some toxicity at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on FMT. One area of interest is the development of FMT analogs with improved solubility and bioavailability. Another area of interest is the exploration of FMT's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of FMT at various biological targets, which could lead to the development of more targeted therapies. Overall, FMT is a promising compound with potential applications in drug discovery and development.
Synthesis Methods
FMT can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 4-formylbenzoic acid, followed by the reaction of the resulting intermediate with sodium azide and thioacetic acid. The final step involves the reaction of the resulting intermediate with methyl iodide to form FMT. This synthesis method has been reported in several research articles and has been optimized to yield high purity FMT.
Scientific Research Applications
FMT has been found to exhibit potential applications in drug discovery and development. It has been reported to have activity against a range of biological targets, including but not limited to, the cannabinoid receptor, the angiotensin II receptor, and the PPARγ receptor. FMT has also been found to exhibit anti-inflammatory and anti-tumor properties. Due to its diverse range of biological activities, FMT has been studied extensively in vitro and in vivo.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-22-16(19-20-21-22)24-10-11-6-8-12(9-7-11)15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPEKAFZFQKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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